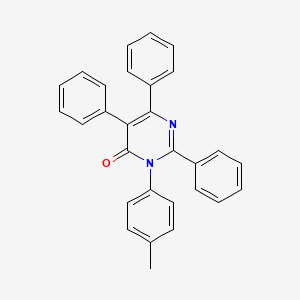![molecular formula C19H26O3P2 B14401553 Diethyl [3-(diphenylphosphanyl)propyl]phosphonate CAS No. 87213-51-2](/img/structure/B14401553.png)
Diethyl [3-(diphenylphosphanyl)propyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [3-(diphenylphosphanyl)propyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a propyl chain, which is further linked to a diphenylphosphanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(diphenylphosphanyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base and a solvent such as toluene or THF, and the reaction is carried out under reflux.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [3-(diphenylphosphanyl)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine or phosphine oxide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl [3-(diphenylphosphanyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism by which diethyl [3-(diphenylphosphanyl)propyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in metabolic pathways. Additionally, the diphenylphosphanyl moiety can interact with metal ions, enhancing the compound’s catalytic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (3-aminopropyl)phosphonate: Used in the preparation of various organic compounds.
Diethyl (3,3-diethoxypropyl)phosphonate: Utilized in C-C bond formation reactions.
Dimethyl methylphosphonate: Known for its use as a flame retardant and plasticizer.
Uniqueness
Diethyl [3-(diphenylphosphanyl)propyl]phosphonate is unique due to its combination of a phosphonate group and a diphenylphosphanyl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in catalysis and the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
87213-51-2 |
|---|---|
Molekularformel |
C19H26O3P2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-diethoxyphosphorylpropyl(diphenyl)phosphane |
InChI |
InChI=1S/C19H26O3P2/c1-3-21-24(20,22-4-2)17-11-16-23(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3 |
InChI-Schlüssel |
UEJGXXCLMOLMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


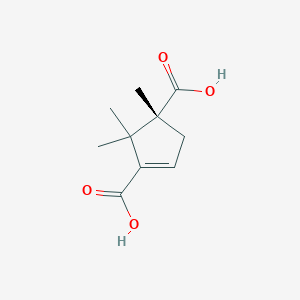
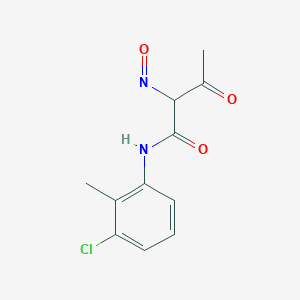
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
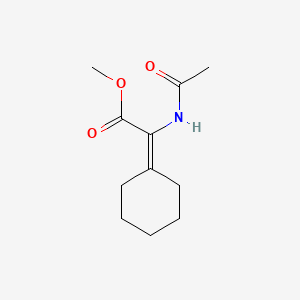
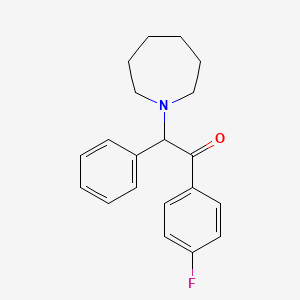
![({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene](/img/structure/B14401506.png)
![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
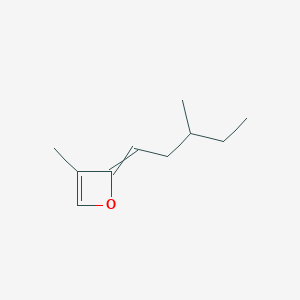
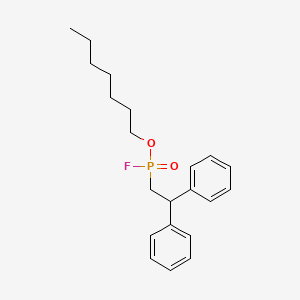
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)

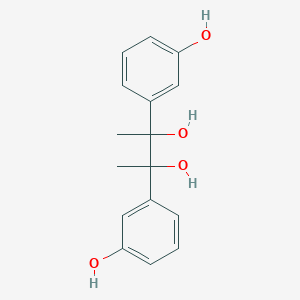
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
